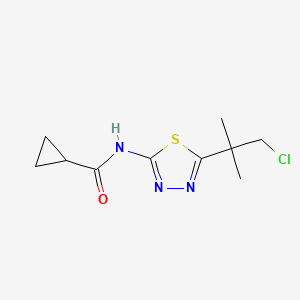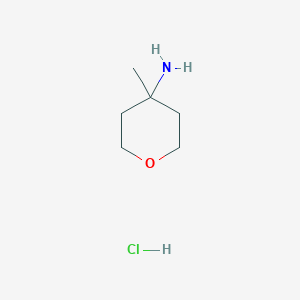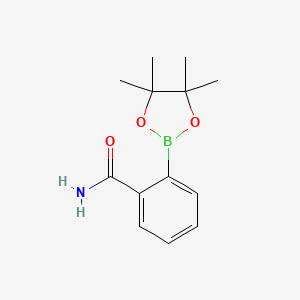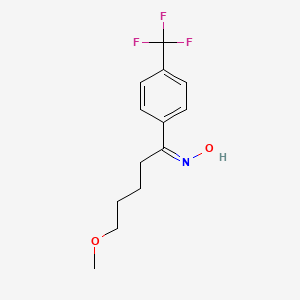
Sulfamethoxazole sodium
Vue d'ensemble
Description
Sulfaméthoxazole sodique : est un antibiotique sulfonamide couramment utilisé en association avec la triméthoprime pour traiter diverses infections bactériennes. Il est particulièrement efficace contre les infections des voies urinaires, des voies respiratoires et du tractus gastro-intestinal . Le sulfaméthoxazole sodique agit en inhibant la synthèse de l'acide folique dans les bactéries, ce qui est essentiel à leur croissance et à leur réplication .
Mécanisme D'action
Target of Action
Sulfamethoxazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .
Mode of Action
This compound is a sulfonamide antibiotic that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the synthesis of folic acid in bacteria . This disruption blocks two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . The affected pathways lead to the inhibition of bacterial DNA growth and cell division or replication .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . It undergoes hepatic acetylation and glucuronidation, with a protein binding of approximately 70% . The elimination half-life is around 10 hours, and it is primarily excreted renally .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, this compound effectively halts the proliferation of bacteria .
Action Environment
The degradation and removal of this compound in the environment can be influenced by various factors such as temperature, pH, initial SMX concentration, and additional carbon sources . Microbial degradation plays a significant role in the removal of this compound from the environment .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sulfaméthoxazole sodique est synthétisé à partir du sulfaméthoxazole par un processus de salification. Le processus implique la réaction du sulfaméthoxazole avec une base, telle que l'hydroxyde de sodium, dans des conditions cryogéniques. Cette méthode assure une salification complète et améliore la solubilité du produit final .
Méthodes de production industrielle : La production industrielle du sulfaméthoxazole sodique implique la dissolution du sulfaméthoxazole dans une solution d'hydroxyde de sodium, suivie d'un reflux contrôlé en température. Cette méthode assure une réaction complète et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfaméthoxazole sodique subit diverses réactions chimiques, notamment :
Oxydation : En présence d'oxydants, le sulfaméthoxazole sodique peut être oxydé pour former des dérivés sulfone.
Réduction : Les réactions de réduction peuvent convertir le sulfaméthoxazole sodique en ses dérivés aminés correspondants.
Substitution : Le sulfaméthoxazole sodique peut subir des réactions de substitution, en particulier des substitutions nucléophiles, pour former divers dérivés.
Réactifs et conditions communs :
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Dérivés sulfone.
Réduction : Dérivés amine.
Substitution : Divers dérivés sulfonamide substitués.
Applications de recherche scientifique
Chimie : Le sulfaméthoxazole sodique est utilisé comme composé modèle dans des études impliquant la chimie des sulfonamides et le développement de nouvelles méthodologies de synthèse .
Biologie : En recherche biologique, le sulfaméthoxazole sodique est utilisé pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sulfonamides sur la croissance bactérienne .
Médecine : Médicalement, le sulfaméthoxazole sodique est utilisé pour traiter les infections bactériennes, en particulier celles causées par des souches de bactéries sensibles. Il est également utilisé en association avec d'autres antibiotiques pour améliorer l'efficacité et réduire la résistance .
Industrie : Dans l'industrie pharmaceutique, le sulfaméthoxazole sodique est utilisé dans la formulation de divers médicaments antibiotiques. Il est également utilisé dans le développement de nouvelles formulations d'antibiotiques et de systèmes d'administration de médicaments .
Mécanisme d'action
Le sulfaméthoxazole sodique exerce ses effets en inhibant l'enzyme dihydroptéroate synthétase, qui est impliquée dans la synthèse de l'acide dihydrofolique à partir de l'acide para-aminobenzoïque. Cette inhibition empêche la formation d'acide folique, qui est essentiel à la synthèse et à la réplication de l'ADN bactérien . La cible moléculaire du sulfaméthoxazole sodique est l'enzyme bactérienne dihydroptéroate synthétase, et la voie impliquée est la voie de synthèse de l'acide folique .
Applications De Recherche Scientifique
Chemistry: Sulfamethoxazole sodium is used as a model compound in studies involving sulfonamide chemistry and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the effects of sulfonamide antibiotics on bacterial growth .
Medicine: Medically, this compound is used to treat bacterial infections, particularly those caused by susceptible strains of bacteria. It is also used in combination with other antibiotics to enhance efficacy and reduce resistance .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications. It is also used in the development of new antibiotic formulations and drug delivery systems .
Comparaison Avec Des Composés Similaires
Composés similaires :
Sulfadiazine : Un autre antibiotique sulfonamide ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Sulfisoxazole : Un antibiotique sulfonamide ayant un spectre d'activité plus large que le sulfaméthoxazole sodique.
Sulfaméthizole : Un antibiotique sulfonamide avec une demi-vie plus courte et des applications cliniques différentes.
Unicité : Le sulfaméthoxazole sodique est unique dans sa combinaison avec la triméthoprime, qui fournit un effet synergique en inhibant deux étapes consécutives de la voie de synthèse de l'acide folique. Cette combinaison réduit la probabilité de résistance bactérienne et améliore l'efficacité globale du traitement .
Propriétés
Numéro CAS |
4563-84-2 |
|---|---|
Formule moléculaire |
C10H11N3NaO3S |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide |
InChI |
InChI=1S/C10H11N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13); |
Clé InChI |
CFNQJJGJKVHAME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Key on ui other cas no. |
4563-84-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfamethoxazole sodium and how does it impact bacterial growth?
A1: this compound, often used in conjunction with Trimethoprim, acts as an antibacterial agent by disrupting the folic acid synthesis pathway in bacteria. Specifically, it competitively inhibits dihydropteroate synthase, an enzyme crucial for incorporating para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to folic acid. This inhibition effectively halts bacterial growth and proliferation. [, ]
Q2: What is the significance of the emerging multiple drug resistance in pneumococci to this compound?
A2: Research indicates an alarming trend of multiple drug resistance in pneumococci, including resistance to this compound, particularly in South Africa. [] This resistance poses significant challenges for treating pneumococcal infections, as it limits treatment options and may lead to treatment failures. The emergence of resistant strains, specifically serotypes 6B, 14, and 19F, emphasizes the need for ongoing surveillance, prudent antibiotic use, and the development of novel therapeutic strategies. []
Q3: Can this compound cause allergic reactions, and if so, how is this diagnosed?
A3: Yes, this compound, even when present in ophthalmic solutions, can elicit immediate hypersensitivity reactions such as contact urticaria syndrome. [] Diagnosis often involves prick tests using the suspected formulation and its individual ingredients. A positive reaction, indicated by a wheal and flare response on the skin, helps identify the specific allergen. [] This highlights the importance of allergy testing in individuals experiencing adverse reactions to ophthalmic solutions containing this compound.
Q4: How is this compound quantified in pharmaceutical formulations, and what is the significance of this analysis?
A4: A high-performance liquid chromatography (HPLC) method using a bare silica column and an aqueous solvent mobile phase has been developed for the accurate determination of this compound in ophthalmic solutions. [] This method demonstrates high sensitivity, with a quantitation limit of 1.0 µg/mL, and excellent recovery rates, ranging from 98.9% to 99.9%. [] Accurate quantification is crucial for quality control purposes, ensuring the correct dosage is delivered and minimizing the risk of adverse effects or therapeutic failures.
Q5: Can this compound be studied in a model organism to assess its potential to disrupt thyroid hormone synthesis?
A5: Yes, zebrafish eleutheroembryos have been successfully employed as a vertebrate model to evaluate the potential of this compound to disrupt thyroid hormone synthesis. [] This model, using the Thyroxine-immunofluorescence quantitative disruption test (TIQDT), demonstrated that this compound can indeed impair thyroid gland function. [] Zebrafish offer a powerful tool for understanding the potential endocrine-disrupting effects of this compound and other chemicals, providing valuable insights for risk assessment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)






